Isooctanoic acid

Description

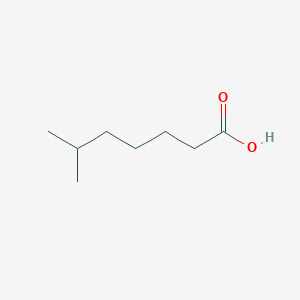

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOIWYCWCDBOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865871 | |

| Record name | 6-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 6-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

929-10-2, 25103-52-0 | |

| Record name | 6-Methylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cekanoic C8 acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R20G8CX85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | 6-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isooctanoic Acid

Introduction

Isooctanoic acid is a branched-chain saturated carboxylic acid with valuable applications across various industries, including cosmetics, lubricants, and polymers. Its unique structure, which deviates from the simple linear arrangement of n-octanoic acid, imparts a distinct set of physicochemical properties that are critical for formulation scientists and chemical engineers to understand. This guide provides a comprehensive overview of these properties, the methodologies for their determination, and the underlying chemical principles that govern their behavior.

It is important to note that the term "this compound" can refer to several isomers. Commercially, it often denotes a mixture of branched C8 acids, with 6-methylheptanoic acid being a primary component (CAS No. 25103-52-0).[1][2] Another significant isomer, sometimes referred to as this compound, is 3,5,5-trimethylhexanoic acid (CAS No. 3302-10-1), which is a C9 acid but is structurally derived from isooctene. This guide will focus on the general properties associated with the C8 isomers while providing specific data for the commercially significant C9 isomer, 3,5,5-trimethylhexanoic acid, where available, to offer a comprehensive view.

Molecular Structure and Identity

The fundamental identity of a chemical compound is rooted in its molecular structure. This compound's branched nature is the primary determinant of its physical and chemical behavior, distinguishing it from its linear counterpart, n-octanoic acid.

-

Molecular Formula : C₈H₁₆O₂[2]

-

Molecular Weight : 144.21 g/mol [2]

-

Key Isomers : The most common isomer is 6-methylheptanoic acid. Other isomers include 3,5-dimethylhexanoic acid.[1][2] The related C9 compound, 3,5,5-trimethylhexanoic acid, has the formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[3][4]

The presence of methyl groups along the carbon chain prevents the efficient packing of molecules that is possible with linear acids. This structural disruption has profound effects on properties like melting point and viscosity.

Caption: Relationship between linear and branched structures.

Core Physicochemical Properties

The utility of this compound in various applications is directly tied to its physical and chemical characteristics. These properties dictate its behavior as a solvent, its reactivity in esterification processes, and its performance as a component in complex formulations.

Summary of Quantitative Data

| Property | Value (this compound, C8) | Value (3,5,5-Trimethylhexanoic Acid, C9) | Reference(s) |

| Molecular Weight | 144.21 g/mol | 158.24 g/mol | [2],[3] |

| Appearance | Clear, colorless to pale yellow oily liquid | Colorless liquid | ,[3] |

| Melting Point | 0 °C | -70 °C | [2],[3] |

| Boiling Point | 228 °C (at 760 mmHg) | 253.4 °C (at 760 mmHg) | [5],[3] |

| Density | 0.906 g/cm³ | 0.919 g/cm³ | [6],[3] |

| Flash Point | 110 °C (230 °F) | 129.7 °C | [5][6],[3] |

| Water Solubility | Sparingly soluble | Sparingly soluble | , |

| pKa | ~4.8 (Predicted) | 4.80 ± 0.10 (Predicted) | [7],[3] |

| LogP (Octanol/Water) | 2.49 | 3.25 | [1],[3] |

In-Depth Analysis of Key Properties

-

Melting and Boiling Points : The branching in this compound's structure reduces the effectiveness of intermolecular van der Waals forces compared to the linear n-octanoic acid. This leads to a lower boiling point than might be expected for its molecular weight. The significantly lower melting point of the highly branched 3,5,5-trimethylhexanoic acid (-70 °C) highlights how severely the methyl groups disrupt the formation of an ordered crystal lattice, keeping it liquid over a very wide temperature range.[3]

-

Solubility : As a carboxylic acid, this compound possesses a polar head (the -COOH group) and a nonpolar tail (the alkyl chain). It is sparingly soluble in water but readily miscible with a wide range of organic solvents like alcohols, ethers, and hydrocarbons. This amphiphilic character is key to its use in producing metal soaps and esters for lubricant and cosmetic applications.[8] The octanol-water partition coefficient (LogP) value being greater than 2 indicates its preference for nonpolar environments.[1]

-

Acidity (pKa) : The pKa of a carboxylic acid is a measure of its tendency to donate a proton in solution.[9] For most simple carboxylic acids, including this compound, the pKa is typically in the range of 4 to 5.[7] The predicted pKa of approximately 4.8 suggests it is a weak acid, a property crucial for its role as a salifying reagent, for example, in the synthesis of certain penicillin salts.[10]

Experimental Determination of Properties

To ensure quality control and proper application, the physicochemical properties of this compound must be verifiable through standardized experimental protocols.

Protocol 1: Determination of pKa via Potentiometric Titration

This method provides a reliable way to determine the acid dissociation constant (Ka), from which the pKa is calculated (pKa = -log Ka).[11]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The equivalence point, where moles of base equal the initial moles of acid, is identified by a sharp inflection in the pH curve. The pKa is equal to the pH at the half-equivalence point.[11]

Step-by-Step Methodology:

-

Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Calibration : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[11]

-

Titration Setup : Place the dissolved acid sample in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized NaOH solution (e.g., 0.1 M).

-

Data Collection : Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination : Continue the titration past the equivalence point (the region of most rapid pH change).

-

Analysis : Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume at the equivalence point from the inflection point of the curve. The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is the experimental pKa.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic data are essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is highly characteristic. Key absorptions include a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[12] The broadness of the O-H band is due to hydrogen bonding between acid molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most distinctive signal is the acidic proton of the carboxyl group (-COOH), which appears far downfield, typically between 10-12 ppm.[12] This peak is often broad. The other protons on the alkyl chain will appear upfield (0.8-2.5 ppm), with their splitting patterns and chemical shifts providing detailed information about the specific isomeric structure.[13]

-

¹³C NMR : The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region.[12] The various alkyl carbons appear in the upfield region of the spectrum.

-

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M+) can confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[12]

Safety and Handling

As a chemical intermediate, proper handling of this compound is paramount. It is classified as harmful if swallowed and causes serious eye irritation.[14]

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][14]

-

Handling : Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling vapors. Ensure thorough washing after handling.[15]

-

Storage : Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from strong oxidizing agents.[15][16]

Conclusion

The physicochemical properties of this compound are a direct consequence of its branched alkyl structure. Its liquid state over a broad temperature range, miscibility with organic solvents, and characteristic weak acidity make it a versatile and valuable compound in chemical synthesis and formulation. A thorough understanding of these properties, supported by robust analytical methods for their verification, is essential for researchers and professionals in drug development and materials science to effectively and safely utilize this important chemical.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid: Chemical Properties and Structure.

- Ataman Kimya. (n.d.). This compound.

- Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID.

- SIELC Technologies. (2018, February 16). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90716, this compound.

- Blue Dolphin. (n.d.). The Versatile Applications of this compound CAS 25103-52-0.

- CymitQuimica. (n.d.). 3,5,5-Trimethylhexanoic Acid.

- University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- DECHO CHEMICAL. (n.d.). This compound Cas 25103-52-0.

- Neuchem. (n.d.). Safety Data Sheet - Isononanoic Acid.

- Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids.

- VTECHMART. (2025, February 18). This compound.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.

- Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2.

- Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C8H16O2 | CID 90716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5,5-Trimethylhexanoic Acid | CymitQuimica [cymitquimica.com]

- 5. This compound - Siêu thị VTECHMART [vtechmart.com]

- 6. This compound Cas 25103-52-0 [dechochem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. News - Title: The Versatile Applications of this compound CAS 25103-52-0 [wenzhoubluedolphin.com]

- 9. Case Study: pKa's of Carboxylic Acids [shodor.org]

- 10. This compound | 25103-52-0 [chemicalbook.com]

- 11. web.williams.edu [web.williams.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. magritek.com [magritek.com]

- 14. echemi.com [echemi.com]

- 15. neuchem.com [neuchem.com]

- 16. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Isooctanoic Acid via the Oxo Process

Abstract

This compound, a branched-chain C8 carboxylic acid, is a pivotal chemical intermediate with broad applications in lubricants, coatings, plasticizers, and pharmaceuticals.[1][2] Industrially, its synthesis is dominated by the oxo process, a robust method that involves the hydroformylation of C7 olefins followed by the oxidation of the resulting aldehydes. This guide provides a comprehensive technical overview of this synthesis route, intended for researchers, chemists, and process engineers. We will explore the core reaction mechanisms, compare catalytic systems, detail industrial process flows, and provide validated experimental protocols.

Introduction to the Oxo Process

The oxo process, also known as hydroformylation, is a cornerstone of industrial organic synthesis, allowing for the production of aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[3] This reaction is catalyzed by transition metal complexes, most notably those based on cobalt and rhodium.[4][5] For the synthesis of this compound, the process begins with a branched heptene isomer mixture, which is converted to isooctyl aldehydes. These aldehydes are then oxidized to the final carboxylic acid product.[6] This two-step approach is highly efficient and scalable, making it the preferred industrial method.[1]

The Hydroformylation Step: From Heptene to Isooctyl Aldehyde

The critical first stage of the synthesis is the hydroformylation of a C7 olefin feedstock. The reaction involves treating the alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure and heat in the presence of a catalyst.

Reaction: R-CH=CH-R' + CO + H₂ --(Catalyst)--> R-CH₂-CH(CHO)-R' + R-CH(CHO)-CH₂-R'

Catalytic Systems: Cobalt vs. Rhodium

The choice of catalyst is paramount as it dictates the reaction conditions, rate, and selectivity.

-

Cobalt Catalysts: Historically, dicobalt octacarbonyl (Co₂(CO)₈) was the first and most common catalyst.[7] It is cost-effective but requires high pressures (100-300 atm) and temperatures (150-180 °C) to form the active species, hydridocobalt tetracarbonyl (HCo(CO)₄).[3] Cobalt-based processes are still used, particularly for higher olefins.[3]

-

Rhodium Catalysts: Modern processes often favor rhodium-based catalysts, such as HRh(CO)(PPh₃)₃ (Wilkinson's catalyst analogue).[4][8] Rhodium catalysts are significantly more active—often by a factor of 100 to 1000—allowing for much milder operating conditions (e.g., 80-120 °C and 10-30 bar).[9][10] This leads to lower energy costs, improved selectivity for the desired linear aldehyde (n-isomer), and reduced formation of byproducts.[5][11]

| Parameter | Cobalt Catalyst (HCo(CO)₄) | Rhodium Catalyst (e.g., HRh(CO)(PPh₃)₃) |

| Temperature | 150 - 180 °C | 80 - 120 °C |

| Pressure | 100 - 300 atm | 10 - 50 bar |

| Activity | Lower | High (10²-10³x > Co) |

| Selectivity | Lower n/iso ratio | Higher n/iso ratio |

| Cost | Lower | Significantly Higher |

Reaction Mechanism (Cobalt-Catalyzed)

The mechanism for cobalt-catalyzed hydroformylation was extensively studied by Heck and Breslow.[3] The catalytic cycle involves several key organometallic steps, as illustrated below.

Caption: Cobalt-catalyzed hydroformylation cycle (Heck-Breslow).

Causality Behind Mechanistic Steps:

-

Catalyst Activation: The 18-electron precatalyst, HCo(CO)₄, first dissociates a CO ligand to form the coordinatively unsaturated and highly reactive 16-electron species, HCo(CO)₃.[12] This creates a vacant site for the olefin to bind.

-

Olefin Coordination: The heptene substrate coordinates to the cobalt center.

-

Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming an alkyl-cobalt intermediate. This step determines the regioselectivity (linear vs. branched aldehyde).

-

CO Insertion: A carbon monoxide molecule inserts into the cobalt-alkyl bond, forming an acyl-cobalt species.[13]

-

Oxidative Addition & Reductive Elimination: Hydrogen gas reacts with the acyl-cobalt complex, and the resulting aldehyde product is eliminated, regenerating the HCo(CO)₃ catalyst to continue the cycle.[13]

The Oxidation Step: From Isooctyl Aldehyde to this compound

The isooctyl aldehyde mixture produced in the first step is then oxidized to the corresponding carboxylic acid. This is typically achieved through liquid-phase oxidation using an oxygen-containing gas, such as air.

Reaction: C₇H₁₅CHO + ½ O₂ --(Catalyst)--> C₇H₁₅COOH

Catalytic Systems and Conditions

While aldehydes can auto-oxidize, the industrial process employs catalysts to increase the reaction rate and selectivity, minimizing byproduct formation.

-

Metal Salt Catalysts: Salts of cobalt or manganese are commonly used to catalyze the oxidation of the intermediate alcohol, which can be formed from the aldehyde first.

-

Novel Catalysts: Recent research has focused on developing more efficient and environmentally friendly catalysts. For example, a nano-silver catalyst supported on sulfonated graphene has been shown to achieve conversion and selectivity rates of up to 99% under mild conditions.[14]

The reaction is exothermic and typically carried out at temperatures between 20-50 °C at or near atmospheric pressure.[14] Careful temperature control is essential to prevent unwanted side reactions.

Industrial Process Workflow & Purification

The commercial production of this compound is a continuous, multi-stage process designed for high throughput and efficiency. A key challenge is the effective separation of the product from the catalyst and any unreacted materials.

Caption: Industrial workflow for this compound synthesis.

Process Description:

-

Hydroformylation: Heptene and syngas are fed into the hydroformylation reactor containing the dissolved catalyst.[3]

-

Separation: The output stream, containing isooctyl aldehyde, unreacted olefin, and the catalyst, enters a separation unit. In older cobalt processes, the catalyst is often recovered by oxidizing it to a water-soluble salt.[3]

-

Oxidation: The purified aldehyde stream is fed to the oxidation reactor, where it is contacted with air in the presence of an oxidation catalyst to produce crude this compound.[14]

-

Purification: The final product is purified, typically by vacuum distillation, to remove unreacted aldehydes, byproducts, and catalyst residues, yielding high-purity this compound.[15]

Detailed Experimental Protocol: Laboratory Scale Synthesis

This section outlines a representative two-step laboratory procedure for the synthesis of this compound. Safety Note: These reactions involve high-pressure gases and flammable materials. All work should be conducted in a certified fume hood with appropriate safety precautions.

Step 1: Hydroformylation of 1-Heptene

Materials:

-

1-Heptene

-

Rhodium(I) dicarbonyl acetylacetonate [Rh(acac)(CO)₂]

-

Tris(o-tolyl)phosphine ligand

-

Toluene (anhydrous)

-

Syngas (1:1 CO/H₂)

Procedure:

-

In a glovebox, charge a 300 mL high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ (e.g., 0.05 mmol) and Tris(o-tolyl)phosphine (e.g., 0.5 mmol).

-

Add 100 mL of anhydrous toluene, followed by 1-heptene (e.g., 50 mmol).

-

Seal the autoclave, remove it from the glovebox, and purge it three times with nitrogen, followed by three purges with syngas.

-

Pressurize the reactor to 20 bar with syngas.

-

Heat the reactor to 100 °C while stirring vigorously (e.g., 1000 rpm). Maintain a constant pressure of 20 bar by supplying syngas from a reservoir as it is consumed.

-

Monitor the reaction progress by observing the pressure drop in the syngas reservoir. After 4-6 hours (or when gas uptake ceases), cool the reactor to room temperature.

-

Carefully vent the excess pressure in the fume hood.

-

The resulting solution contains the isooctyl aldehyde product. The solvent and unreacted olefin can be removed under reduced pressure to yield the crude aldehyde.

Step 2: Oxidation of Isooctyl Aldehyde

Materials:

-

Crude isooctyl aldehyde from Step 1

-

Nano-silver/sulfonated graphene catalyst (or Cobalt(II) acetate)

-

Oxygen or clean, dry air

Procedure (based on CN108250069B): [14]

-

Add the crude isooctyl aldehyde (e.g., 0.5 mol) to a 500 mL three-neck flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

-

Add the catalyst (e.g., 40-60 ppm by mass of the aldehyde).[14]

-

Place the flask in a water bath to maintain the temperature.

-

Begin stirring and purge the system with nitrogen.

-

Start bubbling air or oxygen through the solution at a controlled rate. The molar ratio of aldehyde to oxygen should be approximately 1:0.6 to 1:0.8.[14]

-

Maintain the reaction temperature between 25-30 °C using the water bath to dissipate the exothermic heat.[14]

-

Continue the reaction for 6-8 hours. Monitor the conversion of the aldehyde to the acid using techniques like GC or titration.

-

Upon completion, filter the reaction mixture to recover the catalyst.

-

The resulting liquid is crude this compound, which can be purified by vacuum distillation.

Conclusion

The oxo process remains the most economically viable and widely practiced method for the synthesis of this compound. While traditional cobalt-based systems are robust, modern rhodium-catalyzed hydroformylation offers superior activity and selectivity under milder conditions, leading to more efficient and sustainable production. Subsequent catalytic oxidation of the aldehyde intermediate completes the synthesis. Ongoing research into novel catalysts for both the hydroformylation and oxidation steps continues to refine this important industrial process, aiming for even greater efficiency and a reduced environmental footprint.

References

- CN108250069B. Preparation method of this compound.

- Mettler Toledo.

- Dong, V. M. (2021).

- Wikipedia.

- SP Chemistry Classes. (2020).

- Kirk-Othmer Encyclopedia of Chemical Technology. Oxo Process.

- US3182090A.

- ResearchGate. Hydroformylation (OXO)

- Foremost Chem. (2024). Application Of this compound And this compound Salts.

- Mettler Toledo.

- Chongqing Chemdad Co., Ltd. This compound.

- Johnson Matthey. Oxo Alcohol Process LP Oxo Technology.

- ChemTube3D.

- US2688591A. Purification of oxo-process aldehydes by distillation.

- US8178729B2. Hydroformylation process.

Sources

- 1. Application Of this compound And this compound Salts - News [foremost-chem.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Hydroformylation - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. mt.com [mt.com]

- 6. US3182090A - Oxo process for producing alcohols from olefins - Google Patents [patents.google.com]

- 7. softbeam.net:8080 [softbeam.net:8080]

- 8. Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]

- 10. US8178729B2 - Hydroformylation process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. CN108250069B - Preparation method of this compound - Google Patents [patents.google.com]

- 15. US2688591A - Purification of oxo-process aldehydes by distillation - Google Patents [patents.google.com]

Industrial production methods for isooctanoic acid.

An In-Depth Technical Guide to the Industrial Production of Isooctanoic Acid

Abstract

This compound, a branched-chain C8 carboxylic acid, is a critical chemical intermediate with extensive applications in the synthesis of synthetic lubricants, PVC plasticizers, paint driers, and coatings. Its unique branched structure imparts desirable properties such as thermal stability and low viscosity to its derivatives. Industrially, this compound is not a single compound but a mixture of isomers, with 2-ethylhexanoic acid being the most prominent and commercially significant isomer. This guide provides a comprehensive technical overview of the predominant industrial manufacturing process, which involves the hydroformylation of heptene isomers followed by the oxidation of the resulting isooctanals. We will delve into the underlying chemistry, compare catalytic systems, detail process parameters, and provide standardized protocols, offering field-proven insights for researchers and chemical engineers.

The Core Manufacturing Paradigm: A Two-Stage Oxo Process

The industrial synthesis of this compound is dominated by a two-step method rooted in the "oxo process." The overall transformation involves the conversion of a C7 olefin feedstock into a C8 carboxylic acid.

-

Stage 1: Hydroformylation: C7 olefins react with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C8 aldehydes (isooctanals).

-

Stage 2: Oxidation: The intermediate isooctanals are subsequently oxidized to yield the final this compound product.

This structured approach allows for high-yield production and control over the final product quality. The feedstock itself, typically a C7 olefin stream, is derived from the dimerization or codimerization of propylene and butenes, resulting in a complex mixture of heptene isomers. The specific isomer distribution in the feedstock significantly influences the composition of the final this compound product.

Stage 1: Hydroformylation of Heptene Isomers

Hydroformylation, or the oxo synthesis, is one of the most important industrial processes for the production of aldehydes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an olefin.

Chemical Reaction: R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO (linear) + R-CH(CHO)-CH₃ (branched)

The choice of catalyst is the most critical decision in this stage, directly impacting reaction conditions, selectivity, and overall process economics. Two primary catalyst systems have been industrialized: cobalt-based and rhodium-based.

A. High-Pressure Cobalt-Catalyzed Process

This is the traditional method, utilizing hydridocobalt tetracarbonyl (HCo(CO)₄) as the active catalytic species.

-

Mechanism & Causality: The process operates under high pressures (100–300 bar) and temperatures (130–180 °C). These harsh conditions are necessary to maintain the stability of the active cobalt catalyst and achieve practical reaction rates. The high pressure of carbon monoxide is essential to prevent the decomposition of HCo(CO)₄ into metallic cobalt. However, a significant drawback is the catalyst's lower selectivity towards the desired linear aldehydes, and it can also promote hydrogenation of the olefin to the corresponding alkane, reducing overall efficiency. Catalyst recovery is also complex, often involving thermal decobaltization after the reaction.

B. Low-Pressure Rhodium-Catalyzed Process

Developed as a more efficient alternative, this process employs a rhodium complex with organophosphine ligands, most commonly triphenylphosphine (TPP). A typical catalyst is Wilkinson's catalyst or its derivatives.

-

Mechanism & Causality: The presence of the bulky phosphine ligands allows the reaction to proceed under much milder conditions, typically at pressures of 10–100 bar and temperatures of 80–120 °C. The key advantage is exceptionally high selectivity (often >95%) towards the terminal (linear) aldehyde, driven by the steric hindrance of the ligand sphere around the rhodium center. The higher cost of rhodium is a primary consideration, but it is often offset by the higher efficiency, lower energy consumption, and significantly easier catalyst separation and recycling, making it the preferred method in modern plants.

| Parameter | Cobalt-Based System | Rhodium-Based System (with TPP) |

| Active Catalyst | HCo(CO)₄ | HRh(CO)(TPP)₃ |

| Operating Pressure | 100 - 300 bar (High) | 10 - 100 bar (Low) |

| Operating Temperature | 130 - 180 °C (High) | 80 - 120 °C (Low) |

| Selectivity | Moderate; mixture of linear/branched aldehydes | High (>95%) for linear aldehydes |

| Key Advantage | Low catalyst cost | High selectivity, mild conditions, high efficiency |

| Key Disadvantage | Harsh conditions, lower selectivity, difficult recovery | High catalyst cost |

The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation, a variation of the Heck-Breslow mechanism.

Caption: Catalytic cycle for low-pressure rhodium-catalyzed hydroformylation.

This protocol describes a representative batch hydroformylation of 1-heptene using a rhodium-based catalyst system.

-

Reactor Preparation: A high-pressure autoclave (e.g., a Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, and temperature control is purged thoroughly with nitrogen to ensure an inert atmosphere.

-

Catalyst Precursor Loading: The reactor is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphine ligand (e.g., triphenylphosphine) in a suitable solvent like toluene. The ligand-to-rhodium molar ratio is a critical parameter, often maintained high (e.g., 50:1) to ensure catalyst stability.

-

Reactant Addition: 1-heptene is added to the reactor.

-

Reaction Execution:

-

The reactor is sealed and purged again with syngas (1:1 H₂/CO).

-

The reactor is pressurized to the target pressure (e.g., 20 bar).

-

Stirring is initiated, and the reactor is heated to the desired temperature (e.g., 100 °C).

-

The reaction is monitored by observing the pressure drop from a syngas reservoir. The reaction is considered complete when gas uptake ceases.

-

-

Product Recovery:

-

The reactor is cooled to room temperature and carefully depressurized.

-

The liquid product mixture is collected. The primary products will be n-octanal and 2-methylheptanal.

-

The product can be analyzed via Gas Chromatography (GC) to determine conversion and selectivity.

-

Stage 2: Oxidation of Isooctanals to this compound

The second core step is the selective oxidation of the C8 aldehyde mixture from the hydroformylation stage into the corresponding carboxylic acid.

Chemical Reaction: C₇H₁₅CHO + ½ O₂ → C₇H₁₅COOH

This step is typically achieved through liquid-phase air or oxygen oxidation. The reaction is often performed without a catalyst, as aldehydes are readily oxidized. However, sometimes salts of metals like manganese or cobalt are used in small quantities to accelerate the reaction.

-

Process & Causality: The oxidation is highly exothermic and requires careful temperature control (typically 40-80 °C) to prevent unwanted side reactions, such as aldol condensations, which can lead to heavier by-products and reduce the yield. The reaction is run until a high conversion of the aldehyde is achieved, which is monitored by measuring the acid number of the reaction mixture.

Caption: Simplified workflow for the oxidation of isooctanal to this compound.

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, a gas sparging tube, a condenser, and a thermometer is charged with the isooctanal mixture obtained from the hydroformylation step.

-

Reaction Initiation: The aldehyde is heated to the target temperature (e.g., 60 °C) with vigorous stirring.

-

Oxidant Introduction: Air or pure oxygen is bubbled through the liquid via the sparging tube at a controlled flow rate. The reaction is exothermic, and cooling may be required to maintain a constant temperature.

-

Monitoring: Samples are periodically taken to measure the acid number and the remaining aldehyde content (e.g., by GC or titration) to track the reaction progress.

-

Completion and Workup: Once the desired conversion is reached (typically >99%), the gas flow is stopped. The crude this compound is then ready for purification.

Purification and Quality Control

The final step in the industrial process is the purification of the crude this compound. The primary method used is fractional distillation under reduced pressure.

-

Distillation: This process separates the this compound from:

-

Lighter components: Unreacted aldehydes and lower-boiling point by-products.

-

Heavier components: Aldol condensation products and catalyst residues (if any).

-

-

Quality Control: The final product is analyzed to ensure it meets commercial specifications. Key parameters include:

-

Purity: Typically >99.5%, determined by GC.

-

Acid Number: A measure of the free carboxylic acid content.

-

Color: Measured on the APHA/Pt-Co scale.

-

Water Content: Determined by Karl Fischer titration.

-

References

- Title: Oxo Process Source: Wikipedia URL:[Link]

- Title: Industrial-scale production and applications of oxo-alcohols Source: ResearchG

- Title: Rhodium-Catalyzed Hydroformylation Source: Organic Chemistry Portal URL:[Link]

- Title: Homogeneous Catalysis: Understanding the Art Source: Wiley Online Library URL:[Link]

- Title: 2-Ethylhexanoic Acid Source: Wikipedia URL:[Link]

- Title: Production of Carboxylic Acids by Oxidation of Aldehydes Source: Google Patents URL

An In-depth Technical Guide to the Molecular Structure and Isomers of Isooctanoic Acid

Abstract

This technical guide provides a comprehensive exploration of isooctanoic acid, focusing on its molecular structure, the nuanced differences between its primary isomers, and its applications, particularly within the realms of research and drug development. Commercially available this compound is typically a mixture of branched-chain carboxylic acids, and understanding the specific properties of each isomer is paramount for its effective application. This document offers a detailed comparative analysis of the physicochemical properties of key isomers, outlines a robust analytical methodology for their separation and quantification, and discusses their relevance in pharmaceutical sciences.

Introduction: Deconstructing "this compound"

The term "this compound" can be ambiguous as it often refers to a mixture of structural isomers of octanoic acid (C8H16O2) or nonanoic acid (C9H18O2), depending on the industrial production route. The branching of the carbon chain imparts unique properties that distinguish these compounds from their straight-chain counterpart, n-octanoic acid. These characteristics, including lower melting points, altered solubility, and different metabolic pathways, are of significant interest to researchers and drug development professionals.[1]

The primary industrial production of this compound involves the hydroformylation (oxo process) of diisobutylene, followed by oxidation. This process typically yields a mixture of isomers, with 3,5,5-trimethylhexanoic acid often being a significant component. This guide will focus on the most prevalent and well-characterized isomers to provide a clear and practical understanding for scientific applications.

The Prominent Isomers of Octanoic and Nonanoic Acid

The structural diversity of this compound isomers is vast. However, a few key isomers are more commonly encountered in commercial products and research applications. Understanding their precise molecular structure and IUPAC nomenclature is crucial for accurate scientific communication and application.

Key Isomers and Their Structures

Here we detail the structures of three significant isomers often associated with the term "this compound":

-

6-Methylheptanoic Acid (C8H16O2): A branched-chain octanoic acid with a methyl group at the 6th carbon position.[2][3][4]

-

3,5-Dimethylhexanoic Acid (C8H16O2): A doubly branched octanoic acid with methyl groups at the 3rd and 5th carbon positions.[5][6]

-

3,5,5-Trimethylhexanoic Acid (C9H18O2): A triply branched nonanoic acid, and a major component of many commercial this compound mixtures.[7][8][9][10]

The molecular structures of these key isomers are depicted below:

Caption: Molecular structures of key this compound isomers.

Comparative Physicochemical Properties

The seemingly subtle differences in the branching of the carbon chain lead to significant variations in the physicochemical properties of these isomers. These properties are critical for their application in areas such as formulation, drug delivery, and as synthetic intermediates.

| Property | 6-Methylheptanoic Acid | 3,5-Dimethylhexanoic Acid | 3,5,5-Trimethylhexanoic Acid |

| CAS Number | 929-10-2[3][4] | 60308-87-4[5][6] | 3302-10-1[9][10] |

| Molecular Formula | C8H16O2[2][4] | C8H16O2[5][6] | C9H18O2[9] |

| Molecular Weight ( g/mol ) | 144.21[2][3] | 144.21 | 158.24 |

| Appearance | Colorless liquid[2] | - | Colorless liquid |

| Boiling Point (°C) | 234.6 (at 760 mmHg)[3] | - | 253.4 (at 760 mmHg) |

| Density (g/cm³) | 0.926[3] | - | 0.919 |

| Solubility in Water | Slightly soluble[2][3] | - | Sparingly soluble |

| LogP | 2.72 | - | 3.25 |

Analytical Methodology: HPLC Analysis of this compound Isomers

The accurate quantification and separation of this compound isomers are essential for quality control and research purposes. Due to their lack of a strong chromophore, direct detection by HPLC with UV-Vis is challenging. Therefore, a pre-column derivatization step is often employed to introduce a UV-active moiety.[11]

Experimental Protocol: Derivatization and HPLC Analysis

This protocol outlines a general method for the analysis of carboxylic acids, adaptable for this compound isomers, using 4-bromomethylbiphenyl as a derivatizing agent for enhanced UV detection.[11]

Materials:

-

This compound isomer standards or sample

-

4-Bromomethylbiphenyl

-

Acetonitrile (HPLC grade, anhydrous)

-

Anhydrous potassium carbonate

-

18-crown-6

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water (HPLC grade)

Procedure:

-

Sample Preparation and Derivatization:

-

To a dried sample or standard in a reaction vial, add 200 µL of a 5 mg/mL solution of 4-bromomethylbiphenyl in acetonitrile.[11]

-

Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (around 1 mg).[11]

-

Seal the vial and vortex for 30 seconds.

-

Heat the mixture at 70-80°C for 60 minutes.

-

Cool the vial to room temperature and centrifuge to pellet the potassium carbonate.

-

Transfer the supernatant to an HPLC vial for analysis.[11]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be starting at 70% A, increasing to 100% A over 20 minutes.[11]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Relevance and Applications in Drug Development

Branched-chain fatty acids (BCFAs) and their derivatives are gaining increasing attention in the pharmaceutical industry for their diverse roles and applications.

-

Synthetic Intermediates: Isooctanoic acids are valuable intermediates in the synthesis of more complex pharmacologically active molecules. Their branched structure can influence the lipophilicity and metabolic stability of the final drug product.[2] For instance, this compound is a raw material for producing certain types of penicillin.[12]

-

Drug Delivery and Formulation: The ester derivatives of this compound can be used as excipients in drug formulations. Their properties as emollients and plasticizers can be leveraged in topical and transdermal drug delivery systems. Furthermore, the lipophilic nature of these acids can be exploited in the design of lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Biological Activity: BCFAs are naturally present in biological systems and are involved in various metabolic pathways.[13][14] Research is ongoing to understand how synthetic BCFAs like this compound isomers might interact with these pathways, potentially leading to the development of new therapeutic agents. Their role in modulating cell membrane fluidity is also an area of active investigation.[13][14]

Conclusion

A thorough understanding of the molecular structures and distinct properties of this compound isomers is imperative for their effective utilization in scientific research and drug development. The ambiguity of the common name "this compound" necessitates a precise, isomer-specific approach in both experimental design and data interpretation. The analytical methods outlined in this guide provide a framework for the accurate characterization of these compounds, while the discussion of their pharmaceutical applications highlights their potential as versatile tools in the development of new medicines. As research into the biological roles of branched-chain fatty acids continues to expand, the importance of well-characterized isomers of this compound is set to grow.

References

- 6-Methylheptanoic acid. (2024). ChemBK. [Link]

- 3,5,5-TRIMETHYLHEXANOIC ACID.

- 6-METHYLHEPTANOIC ACID CAS 929-10-2 Manufacturers, Suppliers, Factory. (n.d.). Global Chemmade. [Link]

- Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1). (n.d.). Cheméo. [Link]

- 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075. (n.d.). PubChem. [Link]

- 3,5-dimethylhexanoic acid. (n.d.). NIST WebBook. [Link]

- This compound CAS 25103-52-0. (n.d.). Shandong Look Chemical. [Link]

- This compound. (n.d.).

- Caprylic acid. (n.d.). In Wikipedia. [Link]

- Branched-chain fatty acids role in health and nutrition. (n.d.). Dellait. [Link]

- Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. (2020). PMC - PubMed Central. [Link]

Sources

- 1. Caprylic acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 6-METHYLHEPTANOIC ACID CAS 929-10-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS 929-10-2: 6-Methylheptanoic acid | CymitQuimica [cymitquimica.com]

- 5. 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-dimethylhexanoic acid [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3,5,5-Trimethylhexanoic Acid | CymitQuimica [cymitquimica.com]

- 10. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sdlookchem.com [sdlookchem.com]

- 13. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 14. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Isooctanoic Acid

Introduction: Defining "Isooctanoic Acid"

In the landscape of chemical research and development, precision in molecular identification is paramount. "this compound" is a common name that can refer to any branched-chain isomer of octanoic acid (C8H16O2). For the purposes of this in-depth guide, we will focus on the most frequently encountered and commercially significant isomer: 6-methylheptanoic acid . The structural elucidation of this molecule is a critical step in quality control, synthesis verification, and metabolic studies.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to analysis.

Molecular Structure and Spectroscopic Overview

6-methylheptanoic acid is a medium-chain fatty acid characterized by a seven-carbon chain with a methyl group at the 6th position and a terminal carboxylic acid functional group.[1] Its molecular weight is 144.21 g/mol .[2] Understanding this structure is key to predicting and interpreting its spectroscopic signatures.

Each spectroscopic technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the functional groups present, primarily the characteristic carboxylic acid moiety.

-

Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

Caption: Structure of 6-methylheptanoic acid with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is dictated by its electronic environment. The presence of the electronegative oxygen atoms in the carboxylic acid group causes significant "deshielding" of nearby protons, shifting their signals downfield. The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons, allowing for reconstruction of the carbon chain.

Predicted ¹H NMR Data for 6-Methylheptanoic Acid

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~10-12 | Singlet (broad) | 1H |

| H-2 (-CH₂-COOH) | ~2.2-2.4 | Triplet | 2H |

| H-7, H-8 (-CH(CH₃)₂) | ~0.8-0.9 | Doublet | 6H |

| H-6 (-CH(CH₃)₂) | ~1.5-1.6 | Multiplet | 1H |

| H-3, H-4, H-5 (-CH₂-) | ~1.2-1.7 | Multiplet | 6H |

Trustworthiness through Interpretation:

-

The most downfield signal, typically a broad singlet around 12 ppm, is highly characteristic of the acidic carboxylic proton.[3][4] Its broadness is a result of hydrogen bonding and chemical exchange.

-

The protons on the carbon alpha to the carbonyl group (H-2) are deshielded and appear as a triplet around 2.2-2.4 ppm, split by the two protons on C-3.[5]

-

The two methyl groups at the end of the chain (C-7 and C-8) are chemically equivalent and appear as a single, strong doublet signal integrating to 6 protons, due to splitting by the single proton on C-6.

-

The remaining methylene (H-3, H-4, H-5) and methine (H-6) protons overlap in the aliphatic region (~1.2-1.7 ppm), creating a complex multiplet.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR provides a count of the unique carbon environments in a molecule. The chemical shift of a carbon is also influenced by its electronic environment, with the carbonyl carbon of the carboxylic acid being the most deshielded and appearing furthest downfield.

Predicted ¹³C NMR Data for 6-Methylheptanoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | ~175-185 |

| C-2 | ~34-36 |

| C-3 | ~24-26 |

| C-4 | ~28-30 |

| C-5 | ~38-40 |

| C-6 | ~27-29 |

| C-7, C-8 | ~22-24 |

Trustworthiness through Interpretation:

-

The carbonyl carbon (C-1) signal is found significantly downfield, in the 175-185 ppm range, which is characteristic of carboxylic acids.[5][6]

-

Due to the molecule's asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum (the two terminal methyl carbons, C-7 and C-8, are equivalent).

-

The chemical shifts of the aliphatic carbons (C-2 to C-8) are predicted based on standard values for alkanes, with adjustments for proximity to the electron-withdrawing carboxyl group.[7]

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used. Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, more scans are required. A proton-decoupled experiment is typically run, which collapses C-H coupling and simplifies the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Phasing, baseline correction, and integration are then performed.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying functional groups. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (stretching, bending). The carboxylic acid group has two highly characteristic and easily identifiable absorption bands.

Characteristic IR Absorptions for 6-Methylheptanoic Acid

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, sharp peaks |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Very strong, sharp |

| C-O Stretch | 1210 - 1320 | Strong |

Trustworthiness through Interpretation:

-

The "Hairy Beard": The most telling feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[3][8] This broadening is due to extensive hydrogen bonding, which creates a continuum of bond strengths. This feature often overlaps with the C-H stretching peaks.[8]

-

Carbonyl Peak: A very strong, sharp absorption appears around 1710 cm⁻¹ corresponding to the C=O stretch of the hydrogen-bonded (dimeric) acid.[3] If the acid were a non-hydrogen-bonded monomer (e.g., in a very dilute solution in a nonpolar solvent), this peak would shift to a higher frequency (~1760 cm⁻¹).[8]

-

Aliphatic C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) confirm the presence of the alkane chain.[9]

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a single drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample (typically 16-32 scans are co-added) over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺•) and various fragment ions. The pattern of these fragments serves as a molecular fingerprint.

Predicted Mass Spectrometry Data (EI) for 6-Methylheptanoic Acid

| m/z Value | Proposed Fragment | Comments |

| 144 | [M]⁺• | Molecular Ion |

| 129 | [M - CH₃]⁺ | Loss of a methyl group |

| 101 | [M - C₃H₇]⁺ | Loss of an isopropyl group (α-cleavage) |

| 87 | [M - C₄H₉]⁺ | Cleavage at C4-C5 |

| 73 | [C₃H₅O₂]⁺ | Fragment from McLafferty rearrangement |

| 60 | [C₂H₄O₂]⁺• | McLafferty rearrangement product (acetic acid ion) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Trustworthiness through Fragmentation Analysis:

-

Molecular Ion: The peak at m/z 144 corresponds to the intact molecular ion, confirming the molecular formula C8H16O2.[10] This peak may be weak or absent in some branched acids.

-

Alpha-Cleavage: Cleavage of the bond between C-5 and C-6 is favorable, leading to the loss of an isopropyl radical (•C₃H₇) to give a fragment at m/z 101. The isopropyl cation itself can be observed at m/z 43.

-

McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. In 6-methylheptanoic acid, a hydrogen atom from C-4 can be transferred to the carbonyl oxygen, followed by cleavage of the C-2–C-3 bond. This would produce a neutral butene fragment and a charged enol fragment at m/z 74 (not typically a major peak for this specific structure). A more prominent McLafferty-type rearrangement for carboxylic acids often results in a characteristic peak at m/z 60 , corresponding to the acetic acid radical cation.[6]

Caption: Key fragmentation pathways for 6-methylheptanoic acid in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound travels through a capillary column (e.g., DB-5ms), separating it from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Self-Validating Synthesis of Data

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. The IR spectrum confirms the presence of a carboxylic acid. The mass spectrum provides the molecular weight and key fragmentation clues consistent with a C8 branched acid. Finally, the ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the structure as 6-methylheptanoic acid. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the analytical result.

References

- National Institute of Standards and Technology. (n.d.). Octanoic acid. NIST Chemistry WebBook.

- FooDB. (2010). Showing Compound 6-Methylheptanoic acid (FDB008216).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- precisionFDA. (n.d.). This compound.

- Chemistry LibreTexts. (2019). 19.4 Spectroscopic Properties of Carboxylic Acids.

- Kappes, K., Frandsen, B. N., & Vaida, V. (2022). Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases. Physical Chemistry Chemical Physics, 24(11), 6757–6768. [Link]

- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- Shepler, B. (2019). Spectroscopy of carboxylic acids and their derivatives. YouTube.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. Showing Compound 6-Methylheptanoic acid (FDB008216) - FooDB [foodb.ca]

- 2. GSRS [precision.fda.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Octanoic acid [webbook.nist.gov]

Solubility of isooctanoic acid in organic solvents.

An In-depth Technical Guide to the Solubility of Isooctanoic Acid in Organic Solvents

Introduction: Understanding this compound

This compound, a carboxylic acid with the chemical formula C8H16O2, is a colorless liquid characterized by a faint odor.[1] It consists of a C8 carbon chain, which provides a significant nonpolar character, and a terminal carboxyl group (-COOH), which imparts polarity and the capacity for hydrogen bonding. This amphiphilic nature is central to its utility and solubility characteristics. Industrially, this compound serves as a critical precursor and building block in a multitude of applications, from the synthesis of metal salts used as drying agents in paints and coatings to the production of esters for plasticizers and cosmetics.[2][3] In the pharmaceutical sector, it is used as a salifying reagent in drug synthesis and is explored in lipid-based drug delivery systems.[2][4] For researchers and formulation scientists, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring product performance.

The Theoretical Framework of Solubility

The dissolution of a solute in a solvent is governed by a combination of intermolecular forces and thermodynamic principles. The adage "like dissolves like" serves as a useful heuristic, but a deeper understanding requires examining the specific interactions at a molecular level.[5]

Intermolecular Forces at Play

The solubility of this compound is dictated by the interplay of three primary intermolecular forces (IMFs):[6][7][8]

-

London Dispersion Forces (LDF): These are weak, transient attractions arising from temporary fluctuations in electron density. The long, eight-carbon alkyl chain of this compound creates a large surface area, leading to significant LDF. These forces are the primary driver for its solubility in nonpolar solvents like hexane and toluene.[8]

-

Dipole-Dipole Forces: The polar carboxyl group (-COOH) creates a permanent molecular dipole. This allows this compound to interact favorably with other polar molecules, such as ketones (e.g., acetone) and chlorinated solvents (e.g., dichloromethane).[7][9]

-

Hydrogen Bonding: This is the strongest type of IMF and a critical factor in the solubility of this compound.[7] The carboxyl group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This enables strong interactions with protic solvents like alcohols (e.g., ethanol, methanol).[10]

Thermodynamics of Dissolution

The process of dissolution can be broken down into three energetic steps:[11][12]

-

Overcoming Solute-Solute Interactions: Energy is required to break the hydrogen bonds and van der Waals forces holding this compound molecules together. (Endothermic, ΔH1 > 0)

-

Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent. (Endothermic, ΔH2 > 0)

-

Forming Solute-Solvent Interactions: Energy is released when new IMFs are formed between this compound and the solvent molecules. (Exothermic, ΔH3 < 0)

A substance dissolves readily when the energy released in step 3 is comparable to, or greater than, the energy required for steps 1 and 2, leading to a favorable overall enthalpy of solution (ΔH_soln).[11] The process is also driven by an increase in entropy (disorder) as the solute disperses into the solvent.[12]

Solubility Profile of this compound

This compound is sparingly soluble in water due to its large, hydrophobic alkyl chain, which disrupts the strong hydrogen-bonding network of water.[1][10] However, it exhibits good to excellent solubility in a wide range of organic solvents. The following table summarizes its qualitative solubility based on the principles of intermolecular interactions.

| Solvent Class | Example Solvents | Predominant Solute-Solvent Interaction | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole, LDF | High / Miscible | The solvent's hydroxyl group readily forms strong hydrogen bonds with the carboxylic acid head of this compound.[10] |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole, LDF | Soluble | The polar nature of the solvent interacts favorably with the carboxyl group, while LDFs interact with the alkyl chain. |

| Nonpolar | Hexane, Toluene | London Dispersion Forces (LDF) | Soluble | The dominant interaction is between the nonpolar solvent and the long, nonpolar alkyl chain of this compound. |

| Halogenated | Dichloromethane, Chloroform | Dipole-Dipole, LDF | Soluble | These solvents have a moderate polarity that can interact with the carboxyl group, and they are effective at solvating the alkyl chain. |

A Practical Guide to Experimental Solubility Determination

To obtain quantitative solubility data, a robust experimental protocol is essential. The following describes a common static equilibrium method for determining the solubility of a liquid solute like this compound in an organic solvent. This protocol is designed to be a self-validating system.

Step-by-Step Experimental Protocol

-

Preparation:

-

Select a series of sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps).

-

Ensure all glassware is scrupulously clean and dry to prevent contamination.

-

Precisely prepare a standardized titrant solution, such as 0.1 M sodium hydroxide (NaOH) in a suitable solvent (e.g., ethanol), and determine its exact concentration.

-

-

Sample Setup:

-

Add a precise volume (e.g., 10.0 mL) of the chosen organic solvent to each of at least three vials. This allows for triplicate measurements to ensure reproducibility.

-

Add an excess amount of this compound to each vial (e.g., 2-3 mL). The presence of a separate, undissolved phase of this compound is critical to ensure the solvent becomes fully saturated.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Temperature control is crucial as solubility is highly temperature-dependent.[13]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker bath and place them in a temperature-controlled centrifuge.

-

Centrifuge the samples at a moderate speed to accelerate the separation of the undissolved this compound from the saturated solvent phase. Alternatively, allow the vials to stand undisturbed at a constant temperature until the excess solute has fully settled.

-

-

Sampling:

-

Carefully open a vial, taking care not to disturb the separated layers.

-

Using a volumetric pipette, withdraw a precise aliquot (e.g., 1.00 mL) from the clear, supernatant (solvent) phase.

-

-

Quantification (Titration Method):

-

Dispense the aliquot into a clean Erlenmeyer flask.

-

Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titrate the sample with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color).

-

Record the volume of titrant used. Repeat for all samples.

-

-

Calculation:

-

Calculate the moles of NaOH used (Molarity × Volume).

-

Since the reaction is 1:1, the moles of NaOH equal the moles of this compound in the aliquot.

-

Calculate the concentration of this compound in the solvent (moles / volume of aliquot). This is typically expressed in mol/L or g/100 mL.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Relevance in Pharmaceutical and Industrial Applications

A thorough understanding of this compound's solubility is not merely an academic exercise; it is a critical parameter that directly impacts its industrial and pharmaceutical applications.

-

Pharmaceutical Formulation: More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a major hurdle for bioavailability.[14] Lipid-based formulations are a key strategy to overcome this challenge.[4] this compound, as a fatty acid, can be used in these formulations to dissolve a poorly soluble active pharmaceutical ingredient (API), enhancing its absorption in the gastrointestinal tract.[4][15] Knowledge of the API's solubility in fatty acids like this compound is crucial for designing effective self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[4]

-

Industrial Synthesis: this compound is a reactant in numerous large-scale chemical syntheses.[2][3] For example, in the production of metal isooctanoates (paint driers), the reaction is often carried out in a nonpolar organic solvent. The choice of solvent depends on the mutual solubility of this compound and the metal salt reactant to ensure efficient reaction kinetics and ease of product separation.

Caption: Impact of this compound solubility on key applications.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It may cause skin and eye irritation.[1] Ingestion can lead to gastrointestinal discomfort.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling.[16] Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

Conclusion

The solubility of this compound in organic solvents is a direct consequence of its molecular structure—a balance between a nonpolar alkyl chain and a polar, hydrogen-bonding carboxyl group. This behavior makes it highly soluble in a broad range of common organic solvents, from nonpolar hydrocarbons to polar alcohols. This property is not only fundamental to its chemical nature but is also the cornerstone of its utility in diverse fields, particularly in the design of advanced pharmaceutical formulations and the optimization of industrial chemical synthesis. A predictive understanding of its solubility, backed by precise experimental determination, is an essential tool for any scientist or researcher working with this versatile chemical.

References

- Vertex AI Search. (n.d.). This compound 25103-52-0 wiki.

- Unknown. (n.d.). Carboxylic Acid Unknowns and Titration.

- Ataman Kimya. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 25103-52-0.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ECHEMI. (n.d.). This compound SDS, 25103-52-0 Safety Data Sheets.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- YouTube. (2021). Solubility of Carboxylic Acids N5.

- MCC Organic Chemistry. (n.d.). Intermolecular Forces: Physical Properties of Organic Compounds.

- Unknown. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry.

- Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- YouTube. (2021). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1.

- NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.

- YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions.

- Chemistry LibreTexts. (2019). 4.4 Solubility.

- PubMed. (n.d.). Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note.

- Shandong Look Chemical. (n.d.). This compound CAS 25103-52-0.